molecular formula C15H16N2O3 B7439642 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B7439642
M. Wt: 272.30 g/mol
InChI Key: XEHLTXTXZODAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research for its unique properties. This compound has shown promise in various applications, including as a tool for studying the mechanism of action of benzodiazepines, as well as for investigating the role of GABA receptors in the central nervous system.

Mechanism of Action

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the receptor and reduces the activity of the receptor in the absence of GABA, while enhancing the activity of the receptor in the presence of GABA.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including reducing the sedative effects of benzodiazepines, blocking the development of benzodiazepine tolerance, and reducing the severity of benzodiazepine withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property makes it a valuable tool for studying the mechanism of action of benzodiazepines and for investigating the role of GABA receptors in the central nervous system. However, one limitation of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 is that it may not accurately reflect the effects of benzodiazepines in vivo, as it has been shown to have different effects in different animal models.

Future Directions

There are a number of potential future directions for research on 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is investigating the potential therapeutic applications of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513, particularly in the treatment of benzodiazepine dependence and withdrawal. Another area of interest is exploring the potential use of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 as a tool for investigating the role of GABA receptors in the development of anxiety and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 and to determine its potential as a therapeutic agent.

Synthesis Methods

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization with acetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a reaction with 3,4-dihydro-2H-pyran-6-carboxylic acid.

Scientific Research Applications

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property has made it a valuable tool for investigating the mechanism of action of benzodiazepines, as well as for studying the role of GABA receptors in the central nervous system.

properties

IUPAC Name

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-8-9-17(12-6-2-1-5-11(12)16-14)15(19)13-7-3-4-10-20-13/h1-2,5-7H,3-4,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHLTXTXZODAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.